Cas no 3169-71-9 (2-(4-Fluorophenoxy)aniline)

2-(4-Fluorophenoxy)aniline is a fluorinated aromatic amine compound with the molecular formula C₁₂H₁₀FNO. It features a phenoxy linkage between a fluorophenyl group and an aniline moiety, imparting unique reactivity and electronic properties. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The fluorine substituent enhances stability and influences binding interactions in target molecules. Its well-defined chemical properties ensure consistent performance in coupling reactions and heterocycle formation. The compound is typically handled under controlled conditions due to its amine functionality. High-purity grades are available for research and industrial applications requiring precise molecular architecture.
2-(4-Fluorophenoxy)aniline structure
2-(4-Fluorophenoxy)aniline structure
Product Name:2-(4-Fluorophenoxy)aniline
CAS No:3169-71-9
MF:C12H10FNO
MW:203.212306499481
CID:858711
PubChem ID:6485399
Update Time:2025-05-20

2-(4-Fluorophenoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Fluorophenoxy)aniline
    • 2-(4-Fluorophenoxy)aniline hydrochloride
    • 2-(4-fluorophenoxy)aniline(SALTDATA: HCl)
    • 2-(4-Fluoro-phenoxy)phenylamine
    • 2-(4-Fluoro-phenoxy)-phenylamine
    • 4-Fluor-1-(2-amino-phenoxy)-benzol
    • 4-Fluor-1--benzol
    • AC1O5K2A
    • ALBB-005552
    • CTK4G7603
    • SureCN1283609
    • 3169-71-9
    • STK501051
    • AKOS000215409
    • SCHEMBL1283609
    • C78134
    • HTUQBFIJDVYEBA-UHFFFAOYSA-N
    • CS-0323614
    • DTXSID70424517
    • A1-06859
    • SB77004
    • MDL: MFCD04970989
    • Inchi: 1S/C12H10FNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2
    • InChI Key: HTUQBFIJDVYEBA-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)OC1C=CC=CC=1N

Computed Properties

  • Exact Mass: 203.07500
  • Monoisotopic Mass: 203.074642105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.22
  • Boiling Point: 288.3°C at 760 mmHg
  • Flash Point: 128.2°C
  • Refractive Index: 1.599
  • PSA: 35.25000
  • LogP: 3.78140

2-(4-Fluorophenoxy)aniline Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(4-Fluorophenoxy)aniline Pricemore >>

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Additional information on 2-(4-Fluorophenoxy)aniline

Comprehensive Overview of 2-(4-Fluorophenoxy)aniline (CAS No. 3169-71-9): Properties, Applications, and Industry Insights

2-(4-Fluorophenoxy)aniline (CAS No. 3169-71-9) is a specialized aromatic amine derivative with a molecular structure combining a fluorophenoxy group and an aniline moiety. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique chemical reactivity and potential as a building block for advanced intermediates. Its molecular formula C12H10FNO and molecular weight of 203.21 g/mol make it a versatile candidate for synthetic applications.

In recent years, the demand for fluorinated organic compounds like 2-(4-Fluorophenoxy)aniline has surged, driven by their enhanced bioavailability and metabolic stability in drug development. Researchers frequently explore its role in designing kinase inhibitors and antimicrobial agents, aligning with trends in precision medicine and green chemistry. The compound’s solubility in organic solvents (e.g., DMSO, ethanol) and melting point range (typically 80–85°C) further support its utility in lab-scale synthesis.

From an industrial perspective, CAS 3169-71-9 is often discussed in forums focusing on high-value intermediates and scalable synthesis routes. A common query among chemists is how to optimize its purity yield while minimizing byproducts—a challenge addressed via catalytic hydrogenation or palladium-coupling techniques. Environmental considerations also play a role; studies highlight its low ecotoxicity profile compared to non-fluorinated analogs, resonating with the sustainable chemistry movement.

The compound’s spectral data (e.g., 1H NMR, 13C NMR) and chromatographic behavior (HPLC/GC-MS) are well-documented, aiding in quality control protocols. Notably, its stability under ambient conditions makes it a practical choice for storage and transport, though inert atmospheres are recommended for long-term preservation. Regulatory databases classify it as non-hazardous under standard handling, reinforcing its adoption in GMP-compliant facilities.

Emerging applications of 2-(4-Fluorophenoxy)aniline include its use in OLED materials and liquid crystal displays, where fluorination enhances electron mobility. This aligns with the tech industry’s push for energy-efficient displays—a hot topic in materials science forums. Additionally, its potential in crop protection formulations reflects cross-sector innovation, addressing global food security challenges.

For researchers sourcing CAS 3169-71-9, key considerations include supplier reliability, batch-to-batch consistency, and compliance with REACH/DSL regulations. Analytical certificates (CoA) detailing residual solvent levels and heavy metal content are critical for sensitive applications. As synthetic methodologies evolve, computational tools like AI-driven retrosynthesis are being leveraged to streamline its production, a trend highlighted in recent ACS publications.

In summary, 2-(4-Fluorophenoxy)aniline exemplifies the intersection of structural ingenuity and industrial applicability. Its relevance in drug discovery, advanced materials, and agrochemicals ensures sustained interest, while its environmental profile meets modern sustainability benchmarks. Future research may explore its catalytic asymmetric synthesis or bioconjugation potential, further expanding its scientific footprint.

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